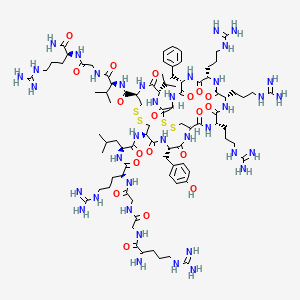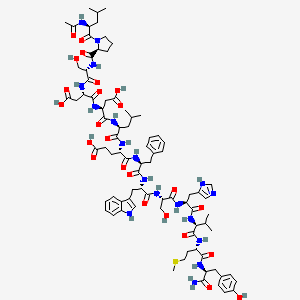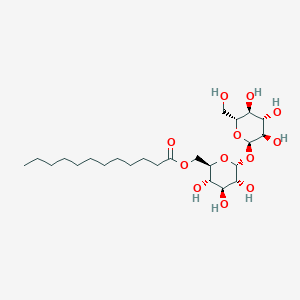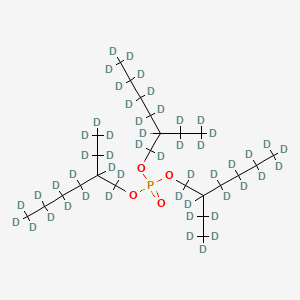
Tris(2-ethylhexyl) Phosphate-d51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-ethylhexyl) Phosphate-d51 is a labeled version of Tris(2-ethylhexyl) Phosphate, commonly used in scientific research. This compound is known for its applications as a phosphorous flame retardant and a plasticizer in various industrial processes . The molecular formula of this compound is C24D51O4P, and it has a molecular weight of 485.95 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl) Phosphate-d51 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a deuterium source to incorporate the deuterium atoms. The reaction is typically carried out under controlled conditions to ensure the incorporation of deuterium and to achieve high purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-ethylhexyl) Phosphate-d51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphate esters.
Wissenschaftliche Forschungsanwendungen
Tris(2-ethylhexyl) Phosphate-d51 has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant and plasticizer in the preparation of new materials and sensors.
Biology: Employed in studies involving the interaction of phosphates with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its plasticizing properties.
Wirkmechanismus
The mechanism of action of Tris(2-ethylhexyl) Phosphate-d51 involves its interaction with molecular targets such as glucocorticoid receptors. It exhibits antagonistic activity against these receptors, which can influence various biological pathways . The compound’s flame-retardant properties are attributed to its ability to form a protective char layer on the surface of materials, thereby preventing the spread of flames .
Vergleich Mit ähnlichen Verbindungen
Tris(2-ethylhexyl) Phosphate (T884650): The non-deuterated version of Tris(2-ethylhexyl) Phosphate-d51, used for similar applications but without the isotopic labeling.
Trioctyl Phosphate: Another phosphate ester used as a plasticizer and flame retardant.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry. This labeling allows for more precise tracking of the compound in various chemical and biological processes .
Eigenschaften
Molekularformel |
C24H51O4P |
|---|---|
Molekulargewicht |
485.9 g/mol |
IUPAC-Name |
tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |
InChI |
InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |
InChI-Schlüssel |
GTVWRXDRKAHEAD-VTBNEXSTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


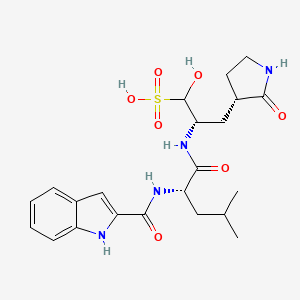
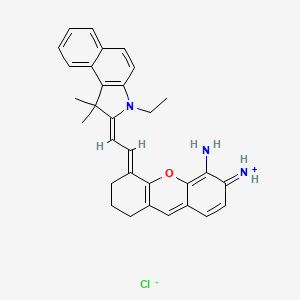
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
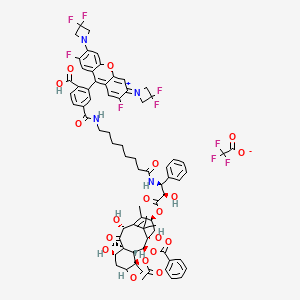
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)

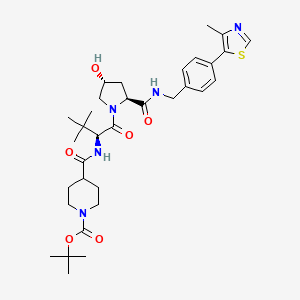
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
